molecular formula C7H7BrClNO B8538365 1-(6-Bromo-3-chloropyridin-2-yl)ethanol

1-(6-Bromo-3-chloropyridin-2-yl)ethanol

Cat. No. B8538365
M. Wt: 236.49 g/mol
InChI Key: RWKJFNQMCWDVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromo-3-chloropyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Bromo-3-chloropyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromo-3-chloropyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

1-(6-bromo-3-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H7BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3

InChI Key

RWKJFNQMCWDVML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=N1)Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3-chloropicolinaldehyde (10.0 g, 45.45 mmol) in 200 mL THF stirring at −78° C. under N2 was slowly added methylmagnesium bromide (3.0 M in diethyl ether, 16.63 mL, 50 mmol). The reaction was stirred at this temperature for 3 hours, and then saturated ammonium chloride was added. The mixture was extracted with EtOAc. The combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (0-1% EtOAc/hexanes over 20 minutes) to provide 1-(6-bromo-3-chloropyridin-2-yl)ethanol (8.4 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.63 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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